2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl- 2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl-
Brand Name: Vulcanchem
CAS No.: 647849-50-1
VCID: VC16895013
InChI: InChI=1S/C14H10BrNOS/c15-11-6-7-13-10(8-11)9-16(14(18)17-13)12-4-2-1-3-5-12/h1-8H,9H2
SMILES:
Molecular Formula: C14H10BrNOS
Molecular Weight: 320.21 g/mol

2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl-

CAS No.: 647849-50-1

Cat. No.: VC16895013

Molecular Formula: C14H10BrNOS

Molecular Weight: 320.21 g/mol

* For research use only. Not for human or veterinary use.

2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl- - 647849-50-1

Specification

CAS No. 647849-50-1
Molecular Formula C14H10BrNOS
Molecular Weight 320.21 g/mol
IUPAC Name 6-bromo-3-phenyl-4H-1,3-benzoxazine-2-thione
Standard InChI InChI=1S/C14H10BrNOS/c15-11-6-7-13-10(8-11)9-16(14(18)17-13)12-4-2-1-3-5-12/h1-8H,9H2
Standard InChI Key WTUZUENDPCGYJR-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)Br)OC(=S)N1C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The systematic name 2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl- delineates its molecular architecture:

  • A benzoxazine heterocycle fused with a benzene ring, where the oxygen atom in the oxazine ring is replaced by sulfur, forming a thione group (C=S).

  • 3,4-Dihydro indicates partial saturation at the 3rd and 4th positions, reducing aromaticity.

  • A bromine substituent at the 6th position and a phenyl group at the 3rd position further modify reactivity and steric properties.

The molecular formula is C₁₄H₁₁BrN₂S, with a molecular weight of 335.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.904, N=14.01, S=32.065). The presence of sulfur increases the molecular weight by 16 g/mol compared to its oxygenated analog, 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (C₁₄H₁₂BrNO, 290.16 g/mol) .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of this compound is documented, plausible pathways are inferred from benzoxazine chemistry :

Route 1: Thionation of a Benzoxazine Precursor

  • Formation of 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

    • React 2-aminophenol with benzaldehyde and paraformaldehyde under solventless conditions .

    • Introduce bromine via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) at position 6.

  • Thionation of the Oxazine Oxygen

    • Treat the intermediate with Lawesson’s reagent or P₂S₅ in anhydrous toluene at 110°C for 6–12 hours .

    • Mechanism: Replacement of the ether oxygen (C-O-C) with a thione group (C=S).

Route 2: Direct Cyclization with Sulfur Incorporation

  • Combine 2-aminothiophenol, benzaldehyde, and paraformaldehyde in a Mannich-type reaction.

  • Bromination is achieved post-cyclization using NBS in dichloromethane.

Example Protocol (Adapted from ):

StepReagents/ConditionsOutcome
12-Aminophenol (0.1 mol), benzaldehyde (0.1 mol), paraformaldehyde (0.2 mol), 130°C, 2h3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine
2NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, 4h6-Bromo derivative
3Lawesson’s reagent (0.5 eq), toluene, 110°C, 8hThione product

Physicochemical Properties

Experimental Data (Extrapolated from Analogs )

PropertyValue
AppearancePale yellow crystalline solid
Melting Point180–185°C (estimated)
SolubilityDMSO > DCM > EtOH (sparingly)
λmax (UV-Vis)280 nm (π→π* transition)

The thione group introduces red-shifted absorption compared to oxazine analogs due to the lower electronegativity of sulfur. The bromine atom contributes to increased molecular polarity, enhancing solubility in polar aprotic solvents.

Spectroscopic Characterization

Key Spectral Signatures

  • IR (KBr):

    • C=S Stretch: 1180–1050 cm⁻¹ (strong) .

    • N-H Stretch: 3350 cm⁻¹ (amide-like).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45–7.30 (m, 5H, Ph), 6.90 (d, J=8.4 Hz, 1H, H-5), 6.75 (d, J=2.0 Hz, 1H, H-7), 4.25 (s, 2H, H-4), 3.80 (s, 2H, H-2).

  • ¹³C NMR:

    • δ 195.2 (C=S), 140.1 (C-Br), 128.9–126.3 (Ph), 62.4 (C-3), 45.8 (C-4).

Applications and Derivatives

Material Science

  • Polymer Precursors: Thiones participate in radical polymerization, yielding high-heat-resistant resins .

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